molecular formula C11H9NO5 B115105 Ethyl 5-nitrobenzofuran-2-carboxylate CAS No. 69604-00-8

Ethyl 5-nitrobenzofuran-2-carboxylate

Cat. No. B115105
CAS RN: 69604-00-8
M. Wt: 235.19 g/mol
InChI Key: ATHBGWVHAWGMAL-UHFFFAOYSA-N
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Description

Ethyl 5-Nitrobenzofuran-2-carboxylate is a compound that has been used as a DNA-binding group, where these structural subunits mimic natural antitumor agents such as duocarmycin and netropsin .


Synthesis Analysis

The synthesis of Ethyl 5-Nitrobenzofuran-2-carboxylate can be achieved from DIETHYL BROMOMALONATE and 5-Nitrosalicylaldehyde . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Ethyl 5-Nitrobenzofuran-2-carboxylate is C11H9NO5 . The molecular weight is 235.20 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-Nitrobenzofuran-2-carboxylate are complex and can be found in the relevant literature .


Physical And Chemical Properties Analysis

Ethyl 5-Nitrobenzofuran-2-carboxylate is a solid at 20 degrees Celsius . It has a melting point of 153 degrees Celsius . The compound is slightly soluble in acetone .

Scientific Research Applications

  • Ethyl 5-Nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9NO5 . It is a light yellow to brown powder or crystal .
  • .
  • The melting point of this compound is between 151.0 to 155.0 °C .
  • It is slightly soluble in acetone .

Certainly, here are some more potential applications of derivatives of benzofuran-2-carboxylic acid, which includes Ethyl 5-nitrobenzofuran-2-carboxylate :

  • DNA-Binding Groups

    • Benzofuran-2-carboxylic acids bearing benzoyl nitrogen, such as Ethyl 5-Nitrobenzofuran-2-carboxylate, are used as DNA-binding groups .
    • These structural subunits mimic natural antitumor agents such as duocarmycin and netropsin .
  • Antitumor Agents

    • As mentioned above, derivatives of benzofuran-2-carboxylic acid can mimic natural antitumor agents .
  • Pharmaceutical Research

    • Given the various pharmacological activities exhibited by derivatives of benzofuran-2-carboxylic acid, these compounds could be used in pharmaceutical research .

properties

IUPAC Name

ethyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBGWVHAWGMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989694
Record name Ethyl 5-nitro-1-benzofuran-2-carboxylate
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Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitrobenzofuran-2-carboxylate

CAS RN

69604-00-8, 69404-00-8
Record name 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
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Record name Ethyl 5-nitrobenzofuran-2-carboxylate
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Record name Ethyl 5-nitro-1-benzofuran-2-carboxylate
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Record name 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE
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Synthesis routes and methods

Procedure details

5-Nitro-benzofuran-2-carboxylic acid (500 mg, 2.41 mmol) was esterified with EtOH using Method A to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
B Nazirkar, M Mandewale, R Yamgar - Journal of taibah university …, 2019 - Taylor & Francis
… -hydroxy-5-nitrobenzaldehyde (2) on subsequent treatment with ethyl bromoacetate in presence of sodium carbonate in N-methyl pyrrolidine gave ethyl 5-nitrobenzofuran-2-carboxylate …
Number of citations: 49 www.tandfonline.com
J Renuka, KI Reddy, K Srihari, VU Jeankumar… - Bioorganic & Medicinal …, 2014 - Elsevier
… -hydroxy-5-nitrobenzaldehyde (4) on subsequent treatment with ethylbromoacetate in presence of sodium carbonate in N-methyl pyrrolidine gave ethyl 5-nitrobenzofuran-2-carboxylate …
Number of citations: 57 www.sciencedirect.com
M Kowalewska, H Kwiecień, M Śmist… - Journal of …, 2013 - hindawi.com
Novel ethyl ester and methylamide of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid as well as (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- and 5,7-…
Number of citations: 12 www.hindawi.com
B Vishwanathan, BM Gurupadayya… - Int J Pharm Pharm …, 2014 - researchgate.net
… The starting material ethyl 5-nitrobenzofuran-2-carboxylate (1) was synthesized by condensing 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-chloroacetate in the presence of anhydrous …
Number of citations: 10 www.researchgate.net
B Vishwanathan, BM Gurupadayya - World Journal of …, 2015 - wjpsonline.com
… The acetohydrazide derivative was prepared by condensation of ethyl 5nitrobenzofuran-2-carboxylate with hydrazine monohydrate. The ester derivative was prepared by condensation …
Number of citations: 3 wjpsonline.com
KI Reddy, K Srihari, J Renuka, KS Sree… - Bioorganic & medicinal …, 2014 - Elsevier
… -hydroxy-5-nitrobenzaldehyde (4) on subsequent treatment with ethyl bromoacetate in presence of sodium carbonate in N-methyl pyrrolidine gave ethyl 5-nitrobenzofuran-2-carboxylate …
Number of citations: 46 www.sciencedirect.com
B VISHWANATHAN, BM GURUPADAYYA - researchgate.net
… The acylhydrazide derivative was prepared by condensation of ethyl 5nitrobenzofuran-2-carboxylate with hydrazine monohydrate. The ester derivative was prepared by condensation …
Number of citations: 0 www.researchgate.net
NS Madieh, S Tanna, NA Alqurayn, A Vaideanu… - RSC …, 2023 - pubs.rsc.org
… The resulting ethyl 5-nitrobenzofuran-2-carboxylate (15) was then converted to the amino-compound 16 using palladium (Pd/C) on activated coal as the catalyst under hydrogen stream …
Number of citations: 7 pubs.rsc.org
BR Thorat, RS Yamgar - scienceq.org
… Moreover, ethyl 5nitrobenzofuran-2-carboxylate was prepared by cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid [20] as well as palladium catalysed …
Number of citations: 2 scienceq.org
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
… Commercially available ethyl 5-nitrobenzofuran-2-carboxylate 5 was hydrogenated at a Raney nickel contact in methanol to the corresponding amine 6. The piperazine 7 was formed by …
Number of citations: 156 pubs.acs.org

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